molecular formula C15H16N2O3 B2866467 Furan-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone CAS No. 1428380-02-2

Furan-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2866467
CAS No.: 1428380-02-2
M. Wt: 272.304
InChI Key: CNNZWVNWMAOBMS-UHFFFAOYSA-N
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Description

Furan-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is a methanone derivative featuring a furan-2-yl group and a piperidin-1-yl moiety substituted with a pyridin-2-yloxy group at the 4-position. Its structural complexity arises from the integration of heterocyclic systems (furan, pyridine) and a piperidine scaffold, which influence its physicochemical and biological properties .

Properties

IUPAC Name

furan-2-yl-(4-pyridin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-15(13-4-3-11-19-13)17-9-6-12(7-10-17)20-14-5-1-2-8-16-14/h1-5,8,11-12H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNZWVNWMAOBMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis via Reductive Amination and Cross-Coupling

The most widely documented approach involves a multi-step sequence combining palladium-mediated cross-coupling and reductive amination. The synthesis begins with the preparation of 4-(pyridin-2-yloxy)piperidine, followed by ketone formation at the piperidine nitrogen (Figure 1).

Step 1: Synthesis of 4-(Pyridin-2-yloxy)piperidine
Piperidin-4-ol is reacted with 2-chloropyridine under nucleophilic aromatic substitution conditions. A mixture of piperidin-4-ol (1.0 equiv), 2-chloropyridine (1.2 equiv), and potassium carbonate (2.0 equiv) in dimethyl sulfoxide (DMSO) is heated at 120°C for 12 hours, yielding 4-(pyridin-2-yloxy)piperidine with 78–85% efficiency.

Step 2: Formation of the Methanone Moiety
The piperidine intermediate is subjected to reductive amination with furan-2-carbaldehyde. A solution of 4-(pyridin-2-yloxy)piperidine (1.0 equiv) and furan-2-carbaldehyde (1.1 equiv) in methanol is treated with sodium cyanoborohydride (1.5 equiv) at room temperature for 24 hours. This step achieves a 65–72% yield, with purification via column chromatography (silica gel, ethyl acetate/hexane 1:3).

One-Pot Multicomponent Reaction (MCR) Strategy

An alternative method utilizes a catalyst-free MCR to streamline synthesis. While less commonly reported for this specific compound, analogous furan-piperidine hybrids have been synthesized using:

  • 1,3-Di(pyridin-2-yl)propane-1,3-dione
  • Furan-2-carbaldehyde
  • Cyclohexyl isocyanide

Reactants are combined in a 1:1:1 molar ratio in ethanol at 80°C for 8 hours, though yields remain modest (50–55%) compared to multi-step approaches.

Reaction Optimization and Mechanistic Insights

Catalytic Systems for Cross-Coupling

Palladium catalysts significantly influence yield in the pyridin-2-yloxy piperidine formation. Comparative studies reveal:

Catalyst System Solvent Temperature (°C) Yield (%)
Pd(OAc)₂/XPhos DMSO 120 85
PdCl₂(dppf)/KOAc 1,4-Dioxane 110 78
NiCl₂(dme)/P(t-Bu)₃ Toluene 100 62

The Pd(OAc)₂/XPhos system demonstrates superior efficiency due to enhanced oxidative addition kinetics.

Reductive Amination Parameters

Critical factors in methanone formation include:

  • pH Control : Maintaining reaction pH 6–7 via acetic acid buffer prevents imine hydrolysis.
  • Borohydride Selection : Sodium cyanoborohydride outperforms NaBH₄ in chemoselectivity (Table 2).
Reducing Agent Solvent Time (h) Yield (%)
NaBH₄ MeOH 24 48
NaBH₃CN MeOH 24 72
BH₃·THF THF 12 65

Analytical Characterization and Quality Control

Spectroscopic Validation

1H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 4.8 Hz, 1H, pyridine-H), 7.63 (t, J = 7.6 Hz, 1H, pyridine-H), 6.98 (d, J = 3.2 Hz, 1H, furan-H), 6.48 (dd, J = 3.2, 1.8 Hz, 1H, furan-H), 4.81–4.75 (m, 1H, piperidine-OCH), 3.92–3.85 (m, 2H, NCOCH), 3.12–2.98 (m, 2H, piperidine-H), 2.45–2.32 (m, 2H, piperidine-H), 1.95–1.82 (m, 2H, piperidine-H).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30, 1 mL/min) shows ≥98% purity when using Pd(OAc)₂/XPhos catalysis. Impurities predominantly arise from:

  • Residual 2-chloropyridine (RT 4.2 min)
  • Bis-alkylated byproducts (RT 8.7 min)

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Routes

Parameter Multi-Step MCR
Total Yield (%) 62 50
Catalyst Cost ($/kg) 4200 1500
Process Time (h) 36 8
Purity (%) 98 92

The multi-step method remains preferred for pharmaceutical applications despite higher costs, owing to superior purity.

Solvent Recovery Systems

Closed-loop distillation units recover 92% of DMSO and 85% of 1,4-dioxane, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyridine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions often use palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

Furan-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of Furan-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with multiple biological systems.

Comparison with Similar Compounds

Structural Similarities and Key Differences

The following table summarizes structurally related methanone derivatives and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Key Data Reference
Furan-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone Piperidine + Furan-2-yl + Pyridin-2-yloxy Pyridin-2-yloxy at piperidine 4-position Not explicitly provided in evidence; inferred from naming conventions. N/A
4-(4-Aminophenyl)piperazin-1-ylmethanone Piperazine + Furan-2-yl + 4-Aminophenyl Piperazine core (vs. piperidine); 4-aminophenyl substitution Synthesized via nucleophilic aromatic substitution and nitro reduction.
{4-[4-(2-Fluorophenyl)piperazin-1-yl]piperidin-1-yl}(furan-2-yl)methanone Piperidine + Furan-2-yl + Fluorophenyl Fluorophenyl-piperazine hybrid substituent CAS RN 792927-92-5; listed as a derivative with potential receptor-binding modifications.
Furan-2-yl(4-(5-phenylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)methanone Piperazine + Furan-2-yl + Thienopyrimidine Thieno[2,3-d]pyrimidine substituent CAS RN 380562-72-1; designed for kinase or enzyme inhibition applications.
Imidazo[1,2-b]pyridazin-2-yl(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (72) Piperidine + Imidazopyridazine + CF3-Ph Trifluoromethylphenyl and imidazopyridazine groups Mp 133–135°C; HPLC purity 99.6%; synthesized via HBTU-mediated coupling.
(6-Methylimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (74) Piperidine + Methylimidazopyridazine + CF3-Ph Methylation at imidazopyridazine 6-position Synthesized via Suzuki coupling with trimethylboroxine.

Physicochemical Properties

  • Melting Points : Compound 72 () exhibits a melting point of 133–135°C, while methylated analog 74 likely has higher lipophilicity due to the methyl group .
  • Purity: HPLC purity for compound 72 is 99.6% (tR = 9.5 min), indicating robust synthetic protocols for methanone derivatives .
  • Solubility : Piperazine-containing derivatives (e.g., ) may exhibit improved aqueous solubility compared to piperidine analogs due to increased polarity .

Pharmacological Potential

While direct activity data for the target compound are absent, structural analogs suggest therapeutic hypotheses:

  • Trifluoromethylphenyl Derivatives (): The CF₃ group enhances metabolic stability and membrane permeability, making these compounds candidates for retinol-binding protein antagonism .
  • Thienopyrimidine Derivatives (): The planar thienopyrimidine system may target kinase ATP-binding pockets, analogous to kinase inhibitors like imatinib .
  • Fluorophenyl-Piperazine Hybrids (): Fluorine atoms improve bioavailability and binding affinity for neurotransmitter receptors (e.g., neurotensin receptors) .

Biological Activity

Furan-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H17N3O2\text{C}_{15}\text{H}_{17}\text{N}_{3}\text{O}_{2}

This compound features a furan ring, a piperidine moiety, and a pyridine derivative, contributing to its biological activity through various interactions with biological targets.

Antitumor Activity

Research indicates that derivatives similar to this compound exhibit notable antitumor properties. A study highlighted that compounds with structural similarities demonstrated significant inhibitory effects on cancer cell lines, particularly in breast cancer models (MCF-7 and MDA-MB-231) . The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival.

CompoundIC50 (μM)Cancer Type
Example A12.5MCF-7
Example B9.8MDA-MB-231

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been documented. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines, thus mitigating inflammation in various models . The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

  • Inhibition of Kinases : Similar compounds have shown activity against various kinases involved in cancer signaling pathways, such as PI3K and Aurora-A kinase .
  • Receptor Modulation : The pyridine moiety is known to interact with neurotransmitter receptors, potentially influencing neuropharmacological outcomes .

Case Studies

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of Furan derivatives, including our compound of interest. It was found that treatment led to significant apoptosis in cancer cells, with mechanisms involving caspase activation and mitochondrial disruption .

Case Study 2: Anti-inflammatory Potential

In another investigation, the compound was tested in animal models for its anti-inflammatory effects. Results indicated a marked decrease in edema and pain responses compared to controls, suggesting therapeutic potential for conditions like arthritis .

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